

A Comprehensive Technical Guide to the Solubility Profile of Solvent Yellow 124

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Solvent Yellow 124** (C.I. 111155), a yellow azo dye primarily used as a fuel marker in the European Union.[1][2] A thorough understanding of its solubility in various organic solvents is crucial for its application, detection, and for toxicological and environmental research.

Core Chemical Properties of Solvent Yellow 124

- IUPAC Name: N-Ethyl-N-[2-[1-(2-methylpropoxy)ethoxy]ethyl]-4-phenyldiazenylaniline[1]
- CAS Number: 34432-92-3[1]
- Molecular Formula: C₂₂H₃₁N₃O₂[1]
- Molecular Weight: 369.50 g/mol [1]
- Physical Form: Typically a solid, available as a greenish-yellow powder or a dark yellow clear liquid in commercial formulations.[3][4]

Solubility Profile of Solvent Yellow 124

Solvent Yellow 124 is characterized by its hydrophobic nature, making it readily soluble in nonpolar, hydrocarbon-based solvents and insoluble in water.[5] This property is fundamental to its use as a fuel marker.[5] The acetal group in its structure is responsible for its solubility in

nonpolar solvents.[1] Under acidic conditions, this group can be hydrolyzed, yielding a water-soluble form that appears red, which allows for its easy detection.[1]

While extensive quantitative solubility data in a wide array of organic solvents is not readily available in published literature, the following table summarizes the known qualitative and semi-quantitative solubility information.

Solvent Class	Specific Solvent	Solubility	Notes
Hydrocarbons	Gasoline	Soluble[6]	Key application area as a fuel dye.
Petroleum Products	Soluble[4][6]	High affinity for hydrocarbon mixtures.	
Hydrocarbon Oils	Soluble[4][6]		
Toluene (Methylbenzene)	Soluble	A technical data sheet indicates a maximum of 1% insoluble matter in toluene.[4]	
Water	Water	Insoluble[6]	One source anomalously reported it as "soluble in water," which contradicts the bulk of evidence.[7]

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for **Solvent Yellow 124** in specific organic solvents, the following gravimetric method is recommended. This protocol is a standard and reliable method for determining the solubility of a sparingly soluble compound.

Materials and Equipment

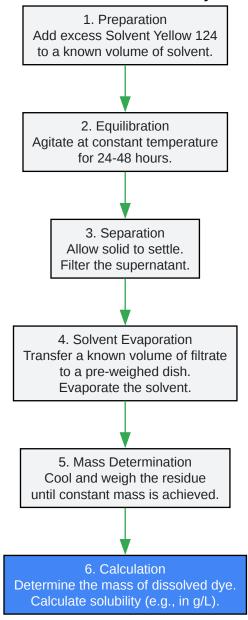
- Solvent Yellow 124 (analytical standard)
- Organic solvents of interest (analytical grade)

- Analytical balance (readable to at least 0.1 mg)
- Vials or flasks with airtight seals
- Constant temperature bath or orbital shaker with temperature control
- Syringe filters (0.45 μm pore size)
- Pre-weighed, clean, and dry evaporating dishes
- Vacuum oven or a controlled temperature heating block
- Desiccator

Methodology

- Preparation of Saturated Solutions:
 - Add an excess amount of Solvent Yellow 124 to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature bath or an orbital shaker set to a specific temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that solubility equilibrium is reached. The solution should be fully saturated.
- Separation of Undissolved Solid:
 - Allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.
 - Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a 0.45 μm syringe filter into a clean, pre-weighed evaporating dish. This step is critical to remove any undissolved solid particles.

• Solvent Evaporation:


- Record the precise volume of the filtered saturated solution transferred to the evaporating dish.
- Place the evaporating dish in a vacuum oven or on a heating block at a temperature sufficient to evaporate the solvent without decomposing the dye.
- Mass Determination and Solubility Calculation:
 - Once the solvent has completely evaporated, cool the evaporating dish containing the dry dye residue to room temperature in a desiccator.
 - Weigh the dish on an analytical balance.
 - Repeat the heating, cooling, and weighing process until a constant mass is achieved.
 - Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.
 - The solubility can then be expressed in grams per liter (g/L) or other appropriate units by dividing the mass of the dissolved dye by the volume of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **Solvent Yellow 124**.

Experimental Workflow for Solubility Determination

Click to download full resolution via product page

Caption: Workflow for determining the solubility of Solvent Yellow 124.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Solvent Yellow 124 Wikipedia [en.wikipedia.org]
- 2. Solvent yellow 124 (34432-92-3) Chemical Safety, Models, Suppliers, Regulation, and Patents Chemchart [chemchart.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. Solvent Yellow 124 | CAS 34432-92-3 Manufacturers in India [colorantsgroup.com]
- 5. Buy Solvent yellow 124 | 34432-92-3 [smolecule.com]
- 6. colorantsgroup.com [colorantsgroup.com]
- 7. colorantsgroup.com [colorantsgroup.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility Profile of Solvent Yellow 124]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294874#solubility-profile-of-solvent-yellow-124-in-various-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com